molecular formula C7H6BrCl B1268061 1-Bromo-2-(chloromethyl)benzene CAS No. 578-51-8

1-Bromo-2-(chloromethyl)benzene

Cat. No. B1268061
CAS RN: 578-51-8
M. Wt: 205.48 g/mol
InChI Key: DDVSFIUKWUTKES-UHFFFAOYSA-N
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Description

1-Bromo-2-(chloromethyl)benzene is a significant compound in organic synthesis, serving as an intermediate for the creation of various chemical substances. Its structural uniqueness facilitates a wide range of chemical transformations, making it a valuable entity in synthetic chemistry.

Synthesis Analysis

The synthesis of derivatives of this compound, such as 1-Bromo-4-(2,2-diphenylvinyl) benzene, involves the Wittig-Horner reaction, indicating the compound's versatility in organic synthesis (Liang Zuo-qi, 2015).

Molecular Structure Analysis

Research on the molecular structure of this compound derivatives, like its chloro and bromo analogues, reveals significant insights into their geometric configurations, highlighting the impact of bromine and chlorine substitutions on the benzene ring (M. Jotani et al., 2019).

Chemical Reactions and Properties

This compound participates in various chemical reactions, leading to the formation of novel compounds. Its reactivity has been demonstrated through the synthesis of complex molecules, showcasing its adaptability in chemical synthesis (S. Patil et al., 2012).

Physical Properties Analysis

The physical properties, including crystalline structure and photoluminescence, of derivatives of this compound have been extensively studied, providing a deeper understanding of its characteristics in various states (Timo Stein et al., 2015).

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity in nucleophilic substitution reactions, have been explored through the synthesis and characterization of its derivatives. These studies illuminate the compound's utility in creating structurally diverse and functionally rich chemical entities (H. Bi, 2014).

Scientific Research Applications

Synthesis and Chemical Applications

1-Bromo-2-(chloromethyl)benzene serves as a key precursor in the synthesis of various complex compounds. For instance, it has been used in the formation of ethynylferrocene compounds, which show significant electrochemical properties due to their reversible oxidations (Fink et al., 1997). Additionally, it has played a crucial role in the synthesis of non-peptide small molecular antagonist benzamide derivatives, highlighting its utility in medicinal chemistry (Bi, 2015).

Material Science and Photoluminescence

In the field of material science, this compound has been used to synthesize compounds like 1-Bromo-4-(2,2-diphenylvinyl)benzene. Such compounds exhibit interesting photoluminescence properties, which can be critical in developing new materials with specific optical characteristics (Liang Zuo-qi, 2015).

Organic Synthesis and Catalysis

The compound has also found applications in organic synthesis and catalysis. It has been involved in ring halogenations of polyalkylbenzenes, demonstrating its versatility in organic synthetic procedures (Bovonsombat & Mcnelis, 1993). Moreover, it contributes to the creation of novel CCR5 antagonists, showcasing its potential in drug discovery (Cheng De-ju, 2015).

Safety and Hazards

1-Bromo-2-(chloromethyl)benzene is a hazardous chemical that can cause skin and eye irritation. It is also toxic if ingested or inhaled . Therefore, proper safety precautions should be taken when handling this compound .

properties

IUPAC Name

1-bromo-2-(chloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrCl/c8-7-4-2-1-3-6(7)5-9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVSFIUKWUTKES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334741
Record name 1-Bromo-2-(chloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

578-51-8
Record name 1-Bromo-2-(chloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-(chloromethyl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2-bromobenzyl chloride utilized in the synthesis of thieno-fused heterocycles?

A: 2-Bromobenzyl chloride serves as a crucial building block in constructing thieno-fused heterocycles. The research demonstrates its use in a two-step process [, ]:

  1. Friedel-Crafts Acylation: 2-Bromobenzyl chloride reacts with indoles in a Friedel-Crafts acylation reaction mediated by ZrCl4. This forms a 3-acylated indole derivative. []
  2. Intramolecular Direct Arylation: The resulting 3-acylated indole undergoes a palladium-catalyzed intramolecular C-2 arylation. This cyclization step forms the desired indenoindolone, a type of thieno-fused heterocycle. []

Q2: Why is the synthesis of thieno-fused heterocycles significant in organic chemistry?

A: Thieno-fused heterocycles represent a diverse class of compounds with valuable applications. The research highlights that some 4,5-substituted 3-amino/hydroxy-2-stryrylthiophenes (or 2-acrylates) exhibit strong fluorescence, making them potentially useful in materials science and biological imaging []. Furthermore, the development of efficient and general synthetic routes to access these structures is crucial for exploring their potential in pharmaceuticals and other fields.

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